

3-(Methylsulfonylamino)phenylboronic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

3-

Compound Name: *(Methylsulfonylamino)phenylboronic acid*

Cat. No.: B130784

[Get Quote](#)

An In-Depth Technical Guide to **3-(Methylsulfonylamino)phenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **3-(Methylsulfonylamino)phenylboronic acid** (CAS No. 148355-75-3), a versatile boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. As a key building block, its utility in forming carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions is well-established. This document, written from the perspective of a Senior Application Scientist, delves into the compound's physicochemical properties, provides a validated synthesis and purification protocol, explores its critical applications in drug discovery, outlines robust analytical and quality control methodologies, and summarizes essential safety and handling procedures. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Introduction and Chemical Identity

3-(Methylsulfonylamino)phenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and a

methanesulfonamide group ($-\text{NHSO}_2\text{CH}_3$) at position 3. The presence of these two functional groups makes it an invaluable bifunctional molecule. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of biaryl structures. The methanesulfonamide group, a common pharmacophore, can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility, metabolic stability, and target-binding affinity in derivative compounds.^[1] Its CAS Number is 148355-75-3.^{[2][3][4][5][6]}

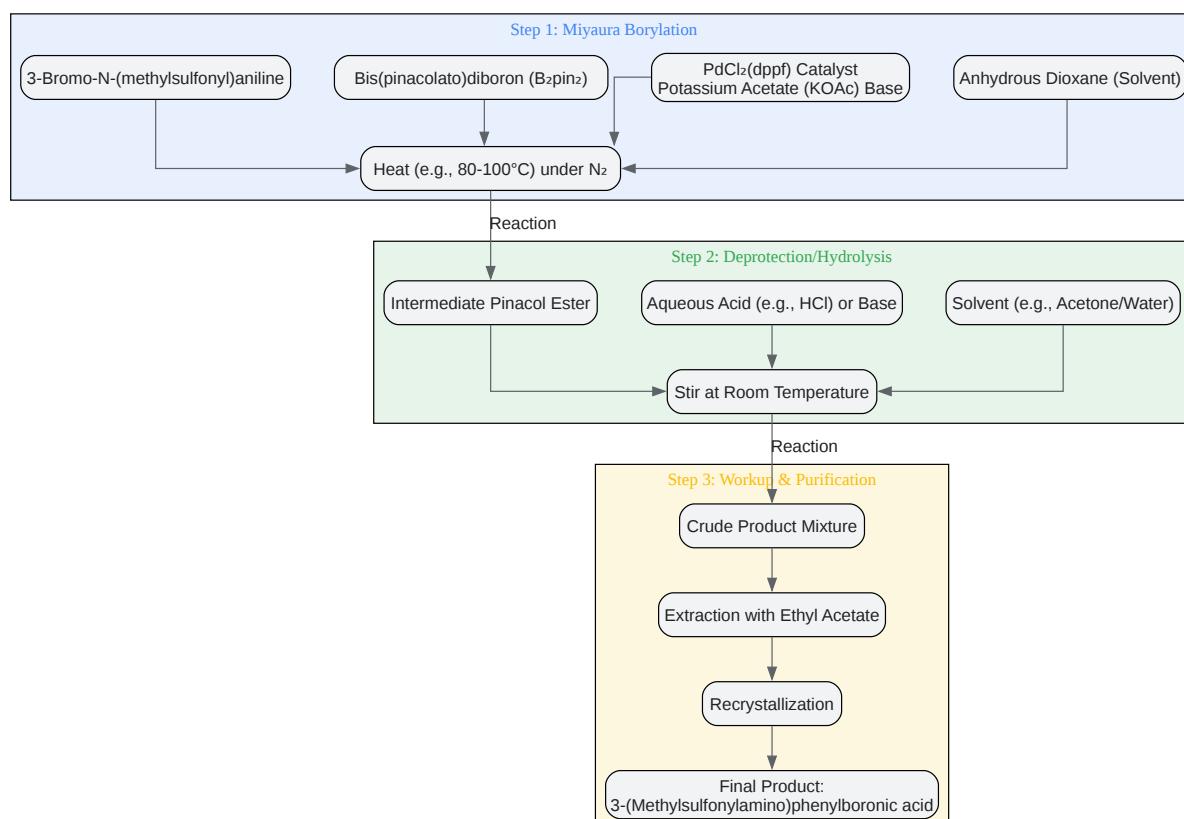
This unique combination of functionalities positions **3-(Methylsulfonylamino)phenylboronic acid** as a sought-after intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and advanced materials.

Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	148355-75-3	[2] [3] [6]
IUPAC Name	[3-(methanesulfonamido)phenyl]boronic acid	[1] [2]
Molecular Formula	$\text{C}_7\text{H}_{10}\text{BNO}_4\text{S}$	[2] [3]
SMILES	<chem>CS(=O)(=O)Nc1cccc(c1)B(O)O</chem>	[3]
InChI Key	XUIQQIRLFMCWLN- UHFFFAOYSA-N	[2] [4]
MDL Number	MFCD02179478	[2] [3]

Physicochemical Properties and Characterization

The physical and chemical properties of a building block are critical for its effective use in synthesis, dictating storage conditions, solvent selection, and reaction setup.


Property	Value	Source(s)
Molecular Weight	215.03 g/mol	[2] [3]
Appearance	Solid, powder or crystals	[2] [4]
Purity	Typically ≥98%	[2] [3]
Melting Point	90 to 96°C	[2]
Topological Polar Surface Area (TPSA)	86.63 Å ²	[3]
Hydrogen Bond Donors	3	[1] [3]
Hydrogen Bond Acceptors	4	[1] [3]
Rotatable Bonds	3	[3]

Characterization is typically performed using standard analytical techniques. ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for confirming the identity and structure of the compound, while HPLC is used to determine its purity.[\[7\]](#)

Synthesis and Purification: A Validated Protocol

The synthesis of arylboronic acids often involves the borylation of an aryl halide or triflate. A common and reliable laboratory-scale synthesis of **3-(Methylsulfonylamino)phenylboronic acid** proceeds from 3-bromo-N-(methylsulfonyl)aniline. This approach is favored due to the commercial availability of the starting material and the high efficiency of the subsequent Miyaura borylation reaction.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific substrates being coupled. The methanesulfonamide group on the boronic acid can influence the electronic properties of the phenyl ring, affecting the rate and efficiency of the transmetalation step in the catalytic cycle. This makes it a valuable tool for fine-tuning reactivity in complex syntheses.

Analytical and Quality Control Methods

Ensuring the identity and purity of starting materials is a cornerstone of reproducible and successful drug development. For **3-(Methylsulfonylamino)phenylboronic acid**, a multi-pronged analytical approach is recommended.

Recommended QC Protocol

- Identity Confirmation:
 - ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the NH proton, and the methyl protons, with appropriate integrations and splitting patterns.
 - LC-MS: Use a high-resolution mass spectrometer to confirm the molecular weight. The observed mass should correspond to the calculated exact mass of the compound (215.0423591 Da). [1]
- Purity Assessment:
 - HPLC-UV: Develop a reverse-phase HPLC method to determine purity. A C18 column is often suitable. [8] The sample is monitored at a wavelength where the chromophore absorbs strongly (e.g., 254 nm). Purity is calculated based on the area percentage of the main peak.
 - LC-MS/MS for Trace Impurities: For applications where genotoxic impurities are a concern, a highly sensitive LC-MS/MS method can be developed to detect and quantify potential process-related impurities, such as residual starting materials or byproducts, at parts-per-million (ppm) levels. [8]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification

Based on Globally Harmonized System (GHS) classifications, this compound presents several hazards. [2][4]

Hazard Class	GHS Code	Description
Acute Toxicity (Oral)	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Respiratory Irritation	H335	May cause respiratory irritation

| Respiratory Irritation | H335 | May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

- Handle only in a well-ventilated area, preferably within a chemical fume hood. [9][10]* Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles. [10][11]* Avoid breathing dust. [11] Use engineering controls to minimize dust formation.
- Wash hands thoroughly after handling. [9][11] Do not eat, drink, or smoke in the work area. [2][10]

Storage Conditions

- Store in a tightly sealed container to prevent moisture absorption, which can degrade the boronic acid.
- Recommended storage is under an inert atmosphere (e.g., nitrogen or argon). [4][5]* Store in a cool, dry place. For long-term stability, storage at 2-8°C is recommended. [4][5]

Conclusion

3-(Methylsulfonylamino)phenylboronic acid is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined reactivity, coupled with the influential methanesulfonamide group, provides chemists with a reliable and versatile building block for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is paramount for leveraging its full potential in research and development. By adhering to validated protocols and rigorous quality control, scientists can confidently incorporate this valuable intermediate into their synthetic strategies to accelerate the discovery of next-generation molecules.

References

- 3-Methylsulfonylaminophenylboronic acid.
- **3-(Methylsulfonylamino)phenylboronic acid**. Oakwood Chemical. [\[Link\]](#)
- **3-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID** CAS NO.148355-75-3. Zhejiang Jiuzhou Chem Co.,Ltd. [\[Link\]](#)
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid. Scientific Research Publishing (SCIRP). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Methylsulfonylaminophenylboronic acid | C7H10BNO4S | CID 2773535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 148355-75-3|3-(Methylsulfonylamino)phenylboronic Acid|BLD Pharm [bldpharm.com]
- 6. 3-(methylsulfonylamino)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID(148355-75-3) 1H NMR [m.chemicalbook.com]

- 8. scirp.org [scirp.org]
- 9. echemi.com [echemi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-(Methylsulfonylamino)phenylboronic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130784#3-methylsulfonylamino-phenylboronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com